molecular formula C21H24N2O5S2 B2571056 methyl 3-(((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)-4-methoxybenzoate CAS No. 893790-49-3

methyl 3-(((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)-4-methoxybenzoate

Cat. No.: B2571056
CAS No.: 893790-49-3
M. Wt: 448.55
InChI Key: BHWMKZHYAZZESW-UHFFFAOYSA-N
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Description

Methyl 3-(((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)-4-methoxybenzoate is a useful research compound. Its molecular formula is C21H24N2O5S2 and its molecular weight is 448.55. The purity is usually 95%.
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Properties

IUPAC Name

methyl 3-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanylmethyl]-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S2/c1-4-5-12-23-17-8-6-7-9-19(17)30(25,26)22-21(23)29-14-16-13-15(20(24)28-3)10-11-18(16)27-2/h6-11,13H,4-5,12,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWMKZHYAZZESW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC3=C(C=CC(=C3)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-(((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)-4-methoxybenzoate is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological properties, including cytotoxicity and mechanisms of action, as well as relevant case studies and research findings.

Chemical Structure and Properties

The compound belongs to a class of derivatives characterized by the presence of thiadiazine and methoxybenzoate moieties. The molecular formula is C15H19N3O5SC_{15}H_{19}N_{3}O_{5}S, and it has a molecular weight of approximately 357.39 g/mol. The structure incorporates a thiadiazine ring that is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies:

Antitumor Activity

Research has indicated that compounds containing thiadiazine structures exhibit significant antitumor properties. A study evaluating various derivatives found that those with thiadiazole and phthalimide moieties demonstrated enhanced cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. For instance, compounds with similar structures showed IC50 values ranging from 29 μM to over 70 μM against these cell lines .

The proposed mechanism for the antitumor activity involves the interaction of the thiadiazine nucleus with cellular targets, enhancing lipophilicity and tissue permeability. This characteristic allows for better interaction with biological macromolecules, potentially leading to apoptosis in cancer cells .

Study 1: Cytotoxic Evaluation

In a systematic evaluation of several thiadiazole derivatives, this compound was tested alongside other derivatives. The study utilized the MTT assay to determine cytotoxicity against MCF-7 and HeLa cell lines. Results indicated that compounds bearing the thiadiazine structure exhibited improved cytotoxicity compared to their non-thiadiazine counterparts .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted that modifications at specific positions on the thiadiazine ring could significantly influence biological activity. For instance, the introduction of alkyl substituents on the nitrogen atoms was correlated with increased cytotoxicity. This suggests that further optimization of the compound's structure could lead to even more potent derivatives .

Data Tables

Compound NameIC50 (μM)Cell Line
Thiadiazole Derivative A29HeLa
Thiadiazole Derivative B73MCF-7
Methyl 3-(((4-butyl...)TBDTBD

Scientific Research Applications

Anticancer Activity

One of the most promising applications of methyl 3-(((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)-4-methoxybenzoate is its potential as an anticancer agent. Research has indicated that derivatives of benzo[e][1,2,4]thiadiazine exhibit significant cytotoxic effects against various cancer cell lines. A study published in ResearchGate highlighted the identification of novel anticancer compounds through screening drug libraries on multicellular spheroids, suggesting that similar compounds could be effective in targeting tumor cells .

Anti-inflammatory Properties

The compound may also possess anti-inflammatory properties due to its structural components. Compounds containing the benzo[e][1,2,4]thiadiazine moiety have been studied for their ability to inhibit inflammatory pathways. This suggests potential applications in treating inflammatory diseases and conditions where modulation of the immune response is beneficial.

Case Study 1: Anticancer Screening

A notable case study involved screening a library of compounds for anticancer activity using multicellular spheroids as a model system. The study identified several promising candidates that exhibited selective cytotoxicity towards cancer cells while sparing normal cells . This method allows for a more accurate representation of tumor behavior in vivo.

Case Study 2: In Vivo Efficacy

Further research is required to validate the in vivo efficacy of this compound. Animal models are essential for assessing pharmacokinetics and therapeutic outcomes. Preliminary studies suggest that compounds with similar structures have shown promise in reducing tumor sizes and improving survival rates in preclinical models.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid derivative.
Example Reaction:

Methyl esterH2O/H+or OHCarboxylic acid+MeOH\text{Methyl ester} \xrightarrow{\text{H}_2\text{O/H}^+ \text{or OH}^-} \text{Carboxylic acid} + \text{MeOH}

  • Conditions :

    • Acidic: HCl/H₂SO₄ in refluxing aqueous ethanol.

    • Basic: NaOH/KOH in aqueous or alcoholic media.

  • Relevance : Hydrolysis could generate a more polar metabolite or intermediate for further derivatization (e.g., amide formation) .

Thioether Reactivity

The thioether (-S-CH₂-) linkage may undergo:

  • Oxidation : Sulfone groups (already present in the thiadiazine ring) are typically resistant to further oxidation, but the methylene-thioether could theoretically form sulfoxides or sulfones under strong oxidizing agents (e.g., mCPBA, H₂O₂) .

  • Nucleophilic Substitution : Limited reactivity due to the stability of thioethers, but possible under harsh conditions (e.g., alkylation with alkyl halides) .

Thiadiazine Ring Modifications

The 1,2,4-thiadiazine 1,1-dioxide core is electron-deficient, enabling:

  • Electrophilic Aromatic Substitution (EAS) : Directed by the sulfone and methoxy groups. Potential sites for nitration or halogenation at positions activated by electron-donating groups .

  • Ring-Opening Reactions : Under strong acidic or basic conditions, the thiadiazine ring may hydrolyze, though sulfones generally confer stability .

Functionalization of the Methoxy Group

The 4-methoxy group on the benzoate may undergo demethylation with reagents like BBr₃ or HI to yield a phenolic hydroxyl group:

Ar-OCH3BBr3Ar-OH+CH3Br\text{Ar-OCH}_3 \xrightarrow{\text{BBr}_3} \text{Ar-OH} + \text{CH}_3\text{Br}

This could enhance hydrogen-bonding interactions in further reactions .

Salt and Prodrug Formation

  • Salt Formation : The sulfone or carboxylic acid (post-hydrolysis) could form salts with bases (e.g., Na⁺, TRIS) .

  • Prodrug Strategies : Ester hydrolysis (as above) or conjugation with amino acids/polymers to modulate bioavailability .

Synthetic Pathways (Inferred)

Based on analogous syntheses in the literature :

  • Thiadiazine Ring Construction :

    • Cyclization of a thiosemicarbazide precursor with a carbonyl compound.

    • Oxidation of the sulfide to sulfone using H₂O₂ or peracids.

  • Thioether Coupling :

    • Reaction of a thiol-containing thiadiazine with a bromomethyl benzoate derivative.

  • Esterification :

    • Methylation of the carboxylic acid intermediate using diazomethane or methyl iodide.

Key Stability Considerations

  • Thermal Stability : The sulfone group enhances thermal stability compared to sulfides.

  • pH Sensitivity : Hydrolysis of the ester is pH-dependent, with faster rates in alkaline conditions .

Q & A

Q. How can molecular docking and MD simulations predict binding modes with enzymes like DNA gyrase or topoisomerase II?

  • Workflow :
  • Docking (AutoDock Vina) : Screen against PDB structures (e.g., 1KZN for DNA gyrase) to identify key hydrogen bonds/π-π interactions .
  • MD Simulations (GROMACS) : Assess complex stability over 100 ns trajectories and calculate RMSD/RMSF values .

Conflict Resolution and Best Practices

Q. How should researchers address discrepancies between batch-to-batch purity assessments?

  • Quality Control :
  • HPLC-DAD/MS : Quantify impurities (>0.1%) using reverse-phase columns (C18) and gradient elution .
  • Standardized Protocols : Adopt USP/ICH guidelines for validation of analytical methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.